molecular formula C8H3FNNaO3 B2901073 Sodium;6-fluoro-1,3-benzoxazole-2-carboxylate CAS No. 2387596-61-2

Sodium;6-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B2901073
CAS No.: 2387596-61-2
M. Wt: 203.104
InChI Key: BHODSKWEYWXTFS-UHFFFAOYSA-M
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Description

Sodium;6-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H3FNNaO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-fluoro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid under specific conditions. One common method includes the use of a catalyst such as titanium tetraisopropoxide in the presence of hydrogen peroxide and ethanol . The reaction is carried out at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and minimizing by-products. The use of advanced catalysts and solvent-free conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazoles .

Mechanism of Action

The mechanism by which sodium;6-fluoro-1,3-benzoxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s fluorine atom can enhance its binding affinity to these targets, thereby increasing its efficacy. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,3-benzoxazole-2-carboxylate
  • 6-Bromo-1,3-benzoxazole-2-carboxylate
  • 6-Methyl-1,3-benzoxazole-2-carboxylate

Uniqueness

Sodium;6-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Properties

IUPAC Name

sodium;6-fluoro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODSKWEYWXTFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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